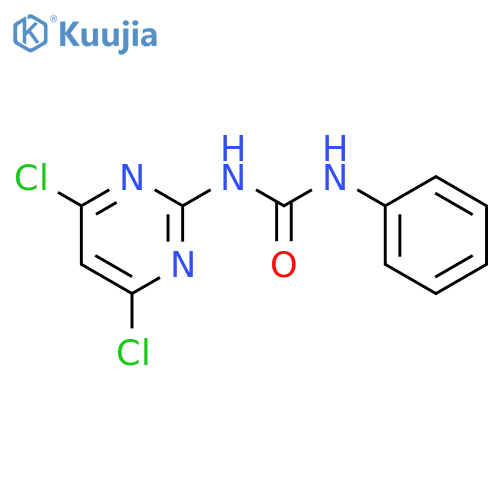Cas no 65004-55-9 (1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea)

1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea 化学的及び物理的性質
名前と識別子
-
- Urea, N-(4,6-dichloro-2-pyrimidinyl)-N'-phenyl-
- 1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea
- 1-(4,6-dichloropyrimidin-2-yl)-3-phenylurea
- 3-(4,6-dichloropyrimidin-2-yl)-1-phenylurea
- HF-0019
- 65004-55-9
- AKOS015993996
-
- MDL: MFCD00622772
- インチ: InChI=1S/C11H8Cl2N4O/c12-8-6-9(13)16-10(15-8)17-11(18)14-7-4-2-1-3-5-7/h1-6H,(H2,14,15,16,17,18)
- InChIKey: IXTQDTFRKZRVSC-UHFFFAOYSA-N
計算された属性
- 精确分子量: 282.0075163Da
- 同位素质量: 282.0075163Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 276
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 66.9Ų
1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | HF-0019-10MG |
1-(4,6-dichloropyrimidin-2-yl)-3-phenylurea |
65004-55-9 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651144-10mg |
1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea |
65004-55-9 | 98% | 10mg |
¥739.00 | 2024-05-05 | |
| Matrix Scientific | 168110-5g |
1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea |
65004-55-9 | 5g |
$7343.00 | 2023-09-11 | ||
| Matrix Scientific | 168110-500mg |
1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea |
65004-55-9 | 500mg |
$918.00 | 2023-09-11 | ||
| Matrix Scientific | 168110-1g |
1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea |
65004-55-9 | 1g |
$1836.00 | 2023-09-11 | ||
| Key Organics Ltd | HF-0019-1MG |
1-(4,6-dichloropyrimidin-2-yl)-3-phenylurea |
65004-55-9 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | HF-0019-20MG |
1-(4,6-dichloropyrimidin-2-yl)-3-phenylurea |
65004-55-9 | >90% | 20mg |
£76.00 | 2023-04-19 | |
| Key Organics Ltd | HF-0019-0.5G |
1-(4,6-dichloropyrimidin-2-yl)-3-phenylurea |
65004-55-9 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Matrix Scientific | 168110-1g |
1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea |
65004-55-9 | 1g |
$1836.00 | 2023-09-06 | ||
| TRC | D166165-50mg |
1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea |
65004-55-9 | 50mg |
$ 380.00 | 2022-06-05 |
1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea 関連文献
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
1-(4,6-Dichloropyrimidin-2-yl)-3-phenylureaに関する追加情報
Urea, N-(4,6-dichloro-2-pyrimidinyl)-N'-phenyl- (CAS No 65004-55-9)
Urea, N-(4,6-dichloro-2-pyrimidinyl)-N'-phenyl-, also known as Pyrimidinyl urea, is a chemical compound with the CAS registry number 65004-55-9. This compound belongs to the class of ureas and features a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, along with a phenyl group attached to the nitrogen atom of the urea moiety. The structure of this compound is characterized by its pyrimidine ring system, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The substitution pattern on the pyrimidine ring and the presence of the phenyl group play a significant role in determining its chemical properties and biological activity.
The synthesis of Urea, N-(4,6-dichloro-2-pyrimidinyl)-N'-phenyl- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable chloropyrimidine derivative reacts with an amine or urea derivative in the presence of appropriate catalysts or bases. The reaction conditions are optimized to ensure high yields and selectivity for the desired product. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly methods for synthesizing this compound.
Urea, N-(4,6-dichloro-2-pyrimidinyl)-N'-phenyl- has been extensively studied for its biological activity. Research indicates that this compound exhibits potent antifungal properties, making it a valuable candidate for agricultural applications. Specifically, it has shown efficacy against various plant pathogens such as Botrytis cinerea and Penicillium species. The antifungal activity is attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis and membrane integrity.
In addition to its antifungal properties, recent studies have explored the potential of Urea, N-(4,6-dichloro-2-pyrimidinyl)-N'-phenyl- as a lead compound for developing new drugs targeting human diseases. For instance, research has shown that this compound can modulate certain signaling pathways involved in cancer cell proliferation and apoptosis. Preclinical studies have demonstrated its ability to inhibit tumor growth in animal models without significant toxicity to normal cells.
The environmental fate and toxicity of Urea, N-(4,6-dichloro-2-pyrimidinyl)-N'-phenyl- have also been investigated to assess its safety for agricultural use. Studies indicate that this compound is rapidly degraded in soil under aerobic conditions due to microbial activity. Its low persistence in the environment reduces the risk of bioaccumulation and long-term ecological impacts.
The development of novel analogs based on the structure of Urea, N-(4,6-dichloro-2-pyrimidinyl)-N'-phenyl- has been an active area of research. By modifying substituents on the pyrimidine ring or altering the urea moiety, scientists aim to enhance its bioactivity while maintaining or improving its safety profile. For example, replacing chlorine atoms with other halogens or introducing electron-withdrawing groups has been shown to increase potency against certain fungal strains.
In conclusion, Urea, N-(4,6-dichloro-2-pyrimidinyl)-N'-phenyl-, with CAS No 65004-55-9, is a versatile chemical compound with promising applications in agriculture and medicine. Its unique structure provides a foundation for further research into novel compounds with enhanced biological activity and reduced environmental impact.
65004-55-9 (1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea) Related Products
- 2138275-44-0(tert-butyl N-(5-ethoxy-2-fluoropyridin-4-yl)carbamate)
- 1361898-44-3(2-(Bromomethyl)-6-(difluoromethyl)-3-methylpyridine-5-acetic acid)
- 864528-17-6(1-(2-azidoethyl)-4-(trifluoromethyl)benzene)
- 874463-83-9(3-{3-(3-methylphenoxy)methyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}pyridine)
- 941164-32-5(4-methoxy-N-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide)
- 1309963-10-7(2-Bromo-4-isopropyl-6-nitroaniline)
- 2229021-80-9(3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol)
- 1805764-99-1(4-(2-Chloropropanoyl)-3-nitromandelic acid)
- 2228647-54-7(methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate)
- 42190-83-0(C12H10N2O4)




